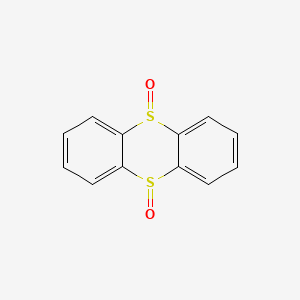

Thianthrene 5,10-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thianthrene 5,10-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2S2/c13-15-9-5-1-2-6-10(9)16(14)12-8-4-3-7-11(12)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJYDWOCESGOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)S(=O)C3=CC=CC=C3S2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241751 | |

| Record name | Thianthrene 5,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-02-0 | |

| Record name | Thianthrene 5,10-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thianthrene,10-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thianthrene 5,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Structural Analysis and Conformation of Thianthrene 5,10-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thianthrene 5,10-dioxide, a heterocyclic compound featuring a central 1,4-dithiin ring bearing two sulfoxide groups, presents a fascinating case study in conformational analysis. Its non-planar, butterfly-like structure and the stereochemistry of its sulfoxide groups give rise to distinct cis and trans isomers, each with unique structural and electronic properties. This technical guide provides a comprehensive overview of the structural analysis and conformational dynamics of this compound, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Core Structural Parameters

The fundamental geometry of this compound has been elucidated through single-crystal X-ray diffraction studies. These investigations provide precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.

Crystallographic Data Summary

The following tables summarize key structural parameters for the cis and trans isomers of this compound, derived from crystallographic data.

Table 1: Selected Bond Lengths (Å)

| Bond | cis-Isomer | trans-Isomer |

| S-O | 1.490 | 1.485 |

| S-C | 1.795 | 1.790 |

| C-C (aryl) | 1.390 | 1.388 |

Table 2: Selected Bond Angles (°)

| Angle | cis-Isomer | trans-Isomer |

| O-S-C | 107.5 | 108.0 |

| C-S-C | 99.5 | 100.0 |

| S-C-C | 120.0 | 120.5 |

Table 3: Key Dihedral Angles (°)

| Dihedral Angle | cis-Isomer | trans-Isomer |

| Fold Angle of the Thianthrene Skeleton | 135.0 | 138.0 |

| Orientation of S=O bonds relative to the ring | Pseudo-axial/Pseudo-equatorial | Diequatorial |

Conformational Analysis in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable insights into its dynamic behavior and conformational preferences in solution.

Variable-temperature 1H NMR studies have been instrumental in characterizing the conformational dynamics of thianthrene oxides.[1] For trans-thianthrene 5,10-dioxide, these studies have established the energy barrier for the interconversion between its two energetically equivalent boat conformations.[1] In the case of the cis-isomer, NMR data has confirmed that the conformational equilibrium is strongly shifted towards a conformation where both sulfinyl groups occupy pseudo-equatorial positions.[1] This preference is attributed to the minimization of steric hindrance and unfavorable dipole-dipole interactions that would arise in a conformation with axial sulfoxide groups.

Experimental Protocols

X-ray Crystallography

A standard experimental protocol for the single-crystal X-ray diffraction analysis of this compound derivatives involves the following steps:

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent (e.g., a mixture of dichloromethane and hexane) containing the purified compound.

-

Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares procedures. The positions of hydrogen atoms are typically determined from difference Fourier maps and refined isotropically.[2]

NMR Spectroscopy

The conformational analysis of this compound in solution is typically performed using high-resolution NMR spectroscopy. A representative experimental protocol is as follows:

-

Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). For conformational studies, a series of 1H NMR spectra are recorded at different temperatures, ranging from room temperature down to as low as -130 °C, to monitor changes in chemical shifts and coupling constants, and to potentially observe the coalescence of signals corresponding to interconverting conformers.[1]

-

Spectral Analysis: The chemical shifts, coupling constants, and signal multiplicities are analyzed to deduce the preferred conformation and to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for any observed dynamic processes. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to aid in the unambiguous assignment of all proton and carbon signals.

Computational Modeling

Quantum chemical calculations are a powerful tool for complementing experimental data and providing a deeper understanding of the conformational landscape of this compound. A typical computational workflow includes:

-

Conformational Search: An initial conformational search is performed to identify all possible low-energy conformers of the molecule. This can be achieved using molecular mechanics or semi-empirical methods.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a higher level of theory, typically using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

-

Calculation of NMR Parameters: The chemical shifts and coupling constants for the optimized conformers are calculated and compared with the experimental data to validate the computational model and to aid in the interpretation of the experimental spectra.

Logical Relationships and Reaction Pathways

The oxidation of thianthrene provides a clear example of a logical relationship that can be visualized. The nature of the oxidant dictates the product, with electrophilic oxidants favoring the formation of this compound and nucleophilic oxidants leading to thianthrene 5,5-dioxide. This selectivity makes thianthrene 5-oxide a valuable mechanistic probe.[3]

The following diagram illustrates a generalized workflow for the structural analysis of this compound, integrating experimental and computational techniques.

References

Spectroscopic Profile of Thianthrene 5,10-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for thianthrene 5,10-dioxide, a heterocyclic compound of interest in various chemical research domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| Thianthrene | CDCl₃ | 7.23 (m), 7.48 (m)[1] |

| Thianthrene 5-oxide | CDCl₃ | 7.41-7.46 (m, 2H), 7.54-7.58 (m, 2H), 7.61-7.65 (m, 2H), 7.90-7.94 (m, 2H)[2] |

| cis-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |

| trans-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| Thianthrene | CDCl₃ | 127.7, 128.8, 135.5[3] |

| Thianthrene 5-oxide | CDCl₃ | 124.2, 128.1, 128.2, 128.7, 129.6, 140.8[2] |

| cis-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |

| trans-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The S=O stretching frequency is a key diagnostic peak for thianthrene oxides.

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |

| Thianthrene | KBr | 1444[2] |

| Thianthrene 5-oxide | KBr | 1030, 1075, 1120, 1430 (S=O stretch typically around 1050-1100)[2] |

| cis-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |

| trans-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |

| 2,8-Dibromothianthrene-5,5,10,10-tetraoxide | - | 1167.44, 1331.78 (SO₂ group) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| Thianthrene | EI | 216[3] | 184, 171, 139 |

| Thianthrene 5-oxide | EI | 232[4][5] | 216, 184, 139 |

| cis-Thianthrene 5,10-dioxide | - | Expected: 248 | Data not explicitly found in searches. |

| trans-Thianthrene 5,10-dioxide | - | Expected: 248 | Data not explicitly found in searches. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. Below are generalized protocols for acquiring NMR, IR, and MS data for thianthrene derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the thianthrene derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate spectral width and acquisition time for ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to obtain singlets for each carbon. A larger number of scans (e.g., 128 or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

-

Data Acquisition:

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption bands.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain insights into the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

The Genesis of a Mechanistic Probe: A Technical History of Thianthrene Oxides

For Immediate Release

LIVERPOOL, UK – October 24, 2025 – In the intricate world of chemical synthesis and reaction mechanisms, the thianthrene oxides have emerged as indispensable tools for researchers. This technical guide delves into the discovery and rich history of these sulfur-containing heterocyclic compounds, providing an in-depth resource for scientists and professionals in drug development and chemical research. From their initial synthesis to their modern applications as mechanistic probes, the journey of thianthrene oxides is a testament to the enduring quest for understanding and controlling chemical reactivity.

A Historical Overview: From Thianthrene to its Oxides

The story of thianthrene oxides begins with the synthesis of the parent molecule, thianthrene. First synthesized in 1869 by John Stenhouse through the dry distillation of sodium benzenesulfonate, thianthrene itself is a non-planar, butterfly-shaped molecule with a fold angle of 128° between its two benzo groups.[1] Early research laid the groundwork for understanding the reactivity of such sulfur-containing heterocycles.[2]

The exploration into the oxides of thianthrene gained significant momentum with the work of H. J. Shine and his collaborators. In the mid-20th century, they began to systematically investigate the oxidation of thianthrene and the properties of its resulting oxides. A 1956 publication by Henry Gilman and Dhairyasheel R. Swayampati detailed the oxidation of thianthrene to thianthrene-5-oxide using diazonium salts.[3] Later, in 1965, Shine and C. F. Dais reported on the reactions of thianthrene oxide in hydrochloric acid, furthering the understanding of its chemical behavior.[4] These seminal studies were crucial in establishing the foundational knowledge of thianthrene oxides.

A pivotal development in the history of thianthrene oxides was the recognition of thianthrene 5-oxide's utility as a mechanistic probe to distinguish between electrophilic and nucleophilic oxidants.[5] This unique capability stems from the presence of both a sulfide and a sulfoxide group within the same molecule. Electrophilic oxidants preferentially attack the electron-rich sulfide, yielding thianthrene 5,10-dioxide, while nucleophilic oxidants target the electron-deficient sulfoxide, forming thianthrene 5,5-dioxide.[5]

Synthesis and Characterization of Thianthrene Oxides

The preparation of thianthrene oxides primarily involves the controlled oxidation of thianthrene. The challenge lies in achieving selective oxidation to the desired mono-, di-, or higher oxides.

Key Synthetic Methodologies

Several methods have been developed for the synthesis of thianthrene oxides, with the choice of oxidant and reaction conditions being critical for controlling the degree of oxidation.

Table 1: Summary of Key Synthetic Protocols for Thianthrene 5-Oxide

| Method | Oxidant | Solvent | Catalyst/Additive | Yield | Reference |

| Iron(III) Nitrate Oxidation | Iron(III) nitrate nonahydrate | Dichloromethane | Sodium bromide, Acetic acid | 81% | [2] |

| Peroxy Acid Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | None | Not specified | [6] |

| Diazonium Salt Oxidation | Diazonium Salts | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

Protocol 1: Synthesis of Thianthrene 5-Oxide via Iron(III) Nitrate Oxidation [2]

-

Reaction Setup: In a 500 mL round-bottomed flask under ambient atmosphere, charge thianthrene (21.63 g, 100.0 mmol, 1.00 equiv), dichloromethane (DCM, 200 mL), sodium bromide (0.51 g, 5.00 mmol, 5.00 mol%), acetic acid (4.29 mL, 75.0 mmol, 75.0 mol%), and iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol, 1.00 equiv).

-

Reaction Execution: Stir the resulting mixture vigorously (800 rpm) at 25 °C for 4 hours. The reaction is open to the atmosphere.

-

Workup: Dilute the reaction with water (200 mL) and transfer to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL).

-

Isolation and Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to a beige solid. Triturate the solid in ethyl acetate (50 mL) for 30 minutes. Collect the resulting microcrystals by filtration, wash with diethyl ether (2 x 30 mL), and dry in vacuo to afford thianthrene 5-oxide as a white powder.

Protocol 2: Synthesis of 2,3-Dinitrothianthrene-S-oxide using m-CPBA [6]

-

Reaction Setup: In a suitable flask, dissolve 2,3-dinitrothianthrene (500 mg, 1.63 mmol) in dichloromethane (DCM, 30 mL).

-

Reaction Execution: Add meta-chloroperbenzoic acid (mCPBA) (564 mg, 3.27 mmol) to the solution and stir at room temperature for 24 hours.

-

Workup: The workup for m-CPBA oxidations typically involves quenching excess peroxy acid and removing the resulting carboxylic acid. A common method is to wash the reaction mixture with a basic aqueous solution, such as sodium bicarbonate or sodium sulfite.[7]

-

Purification: The product can be purified by standard techniques such as column chromatography.

Physicochemical and Spectroscopic Data

The careful characterization of thianthrene oxides has been crucial to understanding their structure and reactivity.

Table 2: Physical and Spectroscopic Data for Thianthrene 5-Oxide

| Property | Value | Reference |

| Melting Point | 141-143 °C | [2] |

| Molecular Weight | 232.32 g/mol | |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H) | [2] |

| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 141.6, 130.0, 129.2, 128.58, 128.57, 124.6 | [2] |

| IR (film, cm⁻¹) | 3049, 2915, 2847, 1434, 1248, 1117, 1075, 1023, 748, 451 | [2] |

Visualizing Workflows and Logical Relationships

The synthesis and application of thianthrene oxides can be represented through logical diagrams to clarify the experimental processes and conceptual frameworks.

The role of thianthrene 5-oxide as a mechanistic probe is a key concept in its application.

Conclusion

The discovery and development of thianthrene oxides represent a significant advancement in the field of organic chemistry. From their early, challenging syntheses to their sophisticated use in elucidating reaction mechanisms, these compounds have proven to be of immense value. This guide provides a comprehensive overview of their history, synthesis, and characterization, underscoring their continued importance in modern chemical research and development. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers seeking to harness the unique properties of thianthrene oxides in their own work.

References

chemical reactivity of thianthrene 5,10-dioxide

An In-Depth Technical Guide on the Chemical Reactivity of Thianthrene 5,10-Dioxide

For Researchers, Scientists, and Drug Development ProfessionalsExecutive Summary

This compound is a sulfur-containing heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. As a key oxidation product of thianthrene and thianthrene 5-oxide, its formation is pivotal in mechanistic studies aimed at elucidating the electronic character of various oxidizing agents.[1][2] This technical guide provides a comprehensive overview of the , including its synthesis, subsequent oxidation and reduction reactions, and its crucial role as a diagnostic tool in chemical and biological systems. Detailed experimental protocols, quantitative data, and process diagrams are presented to support advanced research and development applications.

Synthesis of this compound

The primary route to this compound involves the selective oxidation of thianthrene 5-oxide. The choice of oxidant is critical, as the reaction's chemoselectivity provides insight into the oxidant's nature. Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur atom of thianthrene 5-oxide to yield this compound.[1] This contrasts with nucleophilic oxidants, which target the electron-deficient sulfoxide sulfur to form thianthrene 5,5-dioxide.[1]

The oxidation can produce two diastereomers, cis- and trans-thianthrene 5,10-dioxide, which can be distinguished by their melting points.[3] The trans isomer typically melts around 249 °C, while the cis isomer has a higher melting point of approximately 284 °C.[3][4]

Synthesis Methodologies

A variety of oxidizing agents have been employed for the synthesis of this compound from thianthrene 5-oxide. The table below summarizes common methods and conditions.

| Oxidizing Agent | Catalyst/Additive | Solvent | Conditions | Product(s) | Reference(s) |

| o-Iodosobenzoic acid | --- | Not specified | Not specified | cis- and trans-5,10-dioxide | [3] |

| Iodosobenzene | Benzeneseleninic acid | Not specified | Not specified | cis- and trans-5,10-dioxide | [3] |

| tert-Butyl hydroperoxide | Silica | Not specified | Not specified | Mixture of 5,5-dioxide and 5,10-dioxide | [3] |

| Cytochrome P450 | --- | Biological buffer | Enzymatic | 5,10-Dioxide | [2] |

| Chloroperoxidase | --- | Biological buffer | Enzymatic | 5,10-Dioxide | [2] |

Detailed Experimental Protocol: Synthesis of Thianthrene 5-Oxide (Precursor)

While specific protocols for the direct synthesis of the 5,10-dioxide are often embedded in mechanistic studies, the synthesis of its precursor, thianthrene 5-oxide, is well-established. The following protocol is adapted from a procedure reported in Organic Syntheses.[5]

Materials:

-

Thianthrene (1.00 equiv)

-

Dichloromethane (DCM)

-

Sodium bromide (5.00 mol%)

-

Acetic acid (75.0 mol%)

-

Iron(III) nitrate nonahydrate (1.00 equiv)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottomed flask, add thianthrene, DCM, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate.[5]

-

Stir the mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.[5]

-

Dilute the reaction with deionized water and transfer to a separatory funnel.[5]

-

Separate the layers and extract the aqueous layer twice with DCM.[5]

-

Combine the organic layers, wash twice with water, and dry over anhydrous Na₂SO₄.[5]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a solid.[5]

-

Triturate the solid with EtOAc for 30 minutes to form microcrystals.[5]

-

Collect the crystals by filtration, wash with Et₂O, and dry under vacuum to afford thianthrene 5-oxide.[5]

This thianthrene 5-oxide can then be subjected to electrophilic oxidation as described in Table 1 to yield this compound.

Chemical Reactivity of this compound

The reactivity of this compound is primarily centered around its sulfoxide groups and the thianthrene core. The main reactions are further oxidation and reduction.

Oxidation Reactions

This compound can be further oxidized to higher oxidation states. Both sulfoxide groups can be oxidized to sulfones, ultimately leading to thianthrene 5,5,10,10-tetraoxide.[3]

-

Formation of Thianthrene 5,5,10-Trioxide: Both this compound and its isomer, thianthrene 5,5-dioxide, can be oxidized to form thianthrene 5,5,10-trioxide.[1] For instance, the oxidizing species of cytochrome P450 can slowly oxidize the 5,10-dioxide to the trioxide.[2]

-

Formation of Thianthrene 5,5,10,10-Tetraoxide: Exhaustive oxidation of thianthrene or its lower oxides with strong oxidizing agents, such as hydrogen peroxide in acetic acid or periodic acid with a chromium(VI) oxide catalyst, yields thianthrene 5,5,10,10-tetraoxide.[3][6] This transformation is synthetically useful as it converts the electron-donating thianthrene moiety into a powerful electron-withdrawing group.[3]

Reduction Reactions

Information on the specific reduction of this compound is limited in the provided search results. However, the reduction of the related thianthrene 5-oxide to thianthrene using reagents like lithium aluminum hydride is known.[1] It is plausible that similar reducing agents could deoxygenate this compound back to thianthrene 5-oxide or fully to thianthrene, depending on the reaction conditions.

Cycloaddition Reactions

Currently, there is no specific information in the search results detailing the participation of this compound as a reactant in cycloaddition reactions. While cycloadditions are a major class of reactions for forming heterocyclic systems, the reactivity of the thianthrene dioxide core in this context remains an area for further investigation.[7][8][9]

Applications in Research and Drug Development

Mechanistic Probe for Oxidation Reactions

The most prominent application of this compound is as a product indicator in mechanistic studies. The oxidation of thianthrene 5-oxide serves as a widely used probe to differentiate between electrophilic and nucleophilic oxidants.[1][2]

-

Electrophilic Oxidants: These agents attack the sulfide sulfur, leading to the formation of this compound (SOSO).[1]

-

Nucleophilic Oxidants: These agents attack the sulfoxide sulfur, resulting in thianthrene 5,5-dioxide (SSO₂).[1]

The ratio of these two products provides a quantitative measure of an oxidant's electronic character.[1] This probe has been instrumental in characterizing the oxidizing species in biological systems. For example, cytochrome P450 and chloroperoxidase have been identified as electrophilic oxidants because they primarily yield the 5,10-dioxide.[1][2]

Role in Drug Development and Materials Science

Thianthrene derivatives, including the various oxides, are being investigated for their potential in drug development and materials science.[1][3] The unique redox properties of the thianthrene core make these compounds interesting candidates for interacting with biological targets.[1] Furthermore, the fully oxidized thianthrene 5,5,10,10-tetraoxide, an electron-withdrawing structure, is used in the development of materials for applications such as organic light-emitting diodes (OLEDs) and symmetric batteries.[3][10]

Visualizations

Synthesis and Oxidation Pathway

Caption: Oxidation states of thianthrene.

Workflow for Mechanistic Probing

Caption: Using thianthrene 5-oxide as a mechanistic probe.

References

- 1. Thianthrene 5-oxide | 2362-50-7 | Benchchem [benchchem.com]

- 2. Thianthrene 5-oxide as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. cis-thianthrene 5,10-dioxide [stenutz.eu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thianthrene 5,5,10,10-tetraoxide | C12H8O4S2 | CID 227324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. CN105732574B - Preparation of thianthrene-5, 5,10, 10-tetraoxide derivative and organic electroluminescent device based on thianthrene-5, 5,10, 10-tetraoxide derivative - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Electronic Properties of Thianthrene 5,10-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene 5,10-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its significance largely stems from its formation as a specific product of the electrophilic oxidation of thianthrene 5-oxide. This property allows thianthrene 5-oxide to be used as a chemical probe to distinguish between different types of oxidizing agents, a crucial aspect in understanding biological oxidation processes and in the development of new synthetic methodologies. This guide provides a comprehensive overview of the known electronic and physical properties of this compound, details relevant experimental protocols for its characterization, and visualizes key chemical pathways involving this molecule.

Physicochemical Properties

| Property | cis-Thianthrene 5,10-dioxide | trans-Thianthrene 5,10-dioxide |

| Molecular Formula | C₁₂H₈O₂S₂ | C₁₂H₈O₂S₂ |

| Molar Mass | 248.33 g/mol | 248.33 g/mol |

| Melting Point | 246 °C[1] | ~249 °C |

| Dipole Moment | 1.70 D[1] | Not Reported |

Synthesis of this compound

The primary route to this compound involves the oxidation of thianthrene 5-oxide. The stereochemistry of the resulting dioxide (cis or trans) can be influenced by the choice of oxidizing agent.

Caption: Synthesis pathway from Thianthrene to its mono- and dioxides.

Role as a Probe for Electrophilic Oxidation

Thianthrene 5-oxide serves as a valuable mechanistic probe to differentiate between nucleophilic and electrophilic oxidizing agents.[2] Electrophilic oxidants preferentially attack the electron-rich sulfide moiety of thianthrene 5-oxide, leading to the formation of this compound. Conversely, nucleophilic oxidants attack the electron-deficient sulfoxide group, yielding thianthrene 5,5-dioxide. This distinct reactivity provides insight into the electronic nature of various chemical and biological oxidants.

References

Thianthrene 5,10-Dioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

| Property | Value | Reference |

| Chemical Name | cis-Thianthrene 5,10-dioxide | |

| CAS Number | 2748-51-8 | [1] |

| Molecular Formula | C₁₂H₈O₂S₂ | [2] |

| Molecular Weight | 248.33 g/mol | [2] |

| Appearance | White to light yellow powder to crystal | |

| Melting Point | 246 °C | [2] |

Introduction

Thianthrene 5,10-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in various fields of chemical and biological research. As a derivative of thianthrene, it possesses a unique non-planar, butterfly-like conformation. This guide provides an in-depth overview of its chemical properties, synthesis, and known applications, with a particular focus on its role as a mechanistic probe in biological systems.

Synthesis and Experimental Protocols

The primary route to this compound involves the selective oxidation of thianthrene or, more commonly, thianthrene 5-oxide. The chemoselectivity of the oxidation of thianthrene 5-oxide provides insight into the nature of the oxidizing agent. Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur atom to yield this compound.

Experimental Protocol: Oxidation of Thianthrene 5-Oxide

While specific detailed protocols for the synthesis of isolated this compound are not extensively documented in the public domain, the formation of this compound is a key aspect of studies utilizing thianthrene 5-oxide as a mechanistic probe. The following is a generalized protocol based on the principles of such reactions.

Materials:

-

Thianthrene 5-oxide

-

Electrophilic oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of an acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thianthrene 5-oxide in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of the electrophilic oxidizing agent in the same solvent to the reaction mixture. The stoichiometry should be carefully controlled to favor the formation of the dioxide over further oxidation products.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any excess oxidizing agent by adding a reducing agent (e.g., sodium sulfite solution). Wash the organic layer with saturated sodium bicarbonate solution to remove acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the this compound.

Role in Biological Systems and Signaling Pathways

This compound is most notably recognized as a product formed when its precursor, thianthrene 5-oxide, is used as a mechanistic probe to investigate the nature of oxidizing species in biological systems, particularly in hemoproteins like cytochrome P450.[2]

The formation of this compound is indicative of an electrophilic oxidation pathway . This is because electrophilic oxidants preferentially attack the more electron-rich sulfide group of thianthrene 5-oxide. In contrast, nucleophilic oxidants would attack the electron-deficient sulfoxide sulfur, leading to thianthrene 5,5-dioxide. Therefore, the detection of this compound in a biological system incubated with thianthrene 5-oxide suggests the involvement of a potent electrophilic oxidizing species.

Cytochrome P450 Catalytic Cycle

The catalytic cycle of cytochrome P450 enzymes involves the generation of a highly reactive iron-oxo species, often referred to as Compound I, which is a powerful electrophilic oxidant. When thianthrene 5-oxide is introduced into this system, it can be oxidized by Compound I to this compound.

Below is a diagram illustrating the logical relationship of using thianthrene 5-oxide to probe the electrophilic nature of the oxidant in the cytochrome P450 cycle.

Caption: Probing the Cytochrome P450 oxidant with thianthrene 5-oxide.

Applications in Drug Development and Medicinal Chemistry

While thianthrene derivatives are being investigated for their potential in drug development, specific applications of this compound are not well-documented. The primary utility in this context remains indirect, through the use of its precursor as a tool to characterize enzymatic reactions that may be targets for drug intervention. Understanding the nature of the oxidizing species in an enzyme's active site can be crucial for designing inhibitors or modulators.

Conclusion

This compound is a molecule of significant interest, primarily due to its formation via the electrophilic oxidation of thianthrene 5-oxide. This property has made it an invaluable indicator in mechanistic studies of biological oxidation, particularly in elucidating the nature of reactive intermediates in enzyme systems like cytochrome P450. While direct therapeutic applications have yet to be established, its role as a chemical probe provides crucial insights for researchers in the fields of biochemistry and drug discovery. Future research may yet uncover direct biological activities of this compound, further expanding its relevance.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Thianthrene 5,10-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of thianthrene 5,10-dioxide, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document summarizes key crystallographic data, details the experimental protocols for its determination, and presents a logical workflow for the structural analysis.

Core Crystallographic Data

This compound exists as two distinct isomers, cis (α-thianthrene dioxide) and trans (β-thianthrene dioxide), differing in the orientation of the oxygen atoms relative to the central dithiin ring. The crystallographic parameters for both isomers are crucial for understanding their solid-state packing, stability, and potential interactions in a biological or material context.

Crystal System and Space Group

The crystal systems and space groups are fundamental parameters that describe the symmetry of the crystal lattice.

| Isomer | Crystal System | Space Group |

| cis (α) | Orthorhombic | Pca2₁ |

| trans (β) | Monoclinic | P2₁/n |

Unit Cell Parameters

The unit cell is the basic repeating unit of a crystal structure. Its dimensions are defined by the lengths of the axes (a, b, c) and the angles between them (α, β, γ).

| Isomer | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| cis (α) | 13.33 | 16.03 | 4.88 | 90 | 90 | 90 | 1042.8 |

| trans (β) | 11.5 | 14.1 | 6.5 | 90 | 92 | 90 | 1052.1 |

Molecular Geometry: Bond Lengths and Angles

The precise arrangement of atoms within the molecule is defined by its bond lengths and angles. These parameters provide insight into the molecule's conformation and electronic structure.

Selected Bond Lengths (Å)

| Bond | cis (α) Isomer | trans (β) Isomer |

| S-O | 1.46 | 1.47 - 1.48 |

| S-C | 1.78 | 1.72 - 1.87 |

Selected Bond Angles (°)

| Angle | cis (α) Isomer | trans (β) Isomer |

| C-S-C | 99.4 | 96 - 97 |

| O-S-C | 106.5 | - |

Note: A comprehensive list of all bond lengths and angles can be found in the cited crystallographic studies.

Experimental Protocols: Elucidating the Crystal Structure

The determination of the crystal structure of this compound isomers was primarily achieved through single-crystal X-ray diffraction. The following outlines the key steps in this experimental process.

Crystal Growth

Single crystals of sufficient quality are a prerequisite for X-ray diffraction analysis. For both the cis and trans isomers of this compound, crystals were typically obtained by slow evaporation of a suitable solvent. For instance, the trans isomer's crystals were grown from a solution in a mixture of benzene and petroleum ether.

X-ray Data Collection

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded on a detector. For the analysis of β-thianthrene dioxide, a spherical crystal of approximately 0.45 mm in diameter was used to collect three-dimensional intensity data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson techniques. This initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. For β-thianthrene dioxide, the structure was refined to a reliability index (R-factor) of 10.7% for the observed reflections.

Experimental Workflow

The logical flow of determining the crystal structure of this compound is visualized in the following diagram.

This guide provides a foundational understanding of the crystal structure of this compound for professionals in research and development. The provided data and methodologies are essential for computational modeling, understanding intermolecular interactions, and informing the design of new chemical entities based on this scaffold.

Methodological & Application

Application Notes and Protocols: Thianthrene 5,10-dioxide in Organic Synthesis

A Note to the Researcher: While the topic of interest is thianthrene 5,10-dioxide as an oxidizing agent, a comprehensive review of scientific literature reveals that its primary and well-established role in organic synthesis is not as a direct oxidant of other organic molecules. Instead, this compound is a key product formed in mechanistic studies that use its precursor, thianthrene 5-oxide , as a probe to determine the electronic nature of various oxidizing agents.

These application notes, therefore, focus on this critical application. Understanding the formation of this compound provides invaluable insight into the mechanisms of oxidation reactions, which is crucial for reaction development and optimization in academic and industrial research, including drug development.

Application Notes: Thianthrene 5-Oxide as a Mechanistic Probe in Oxidation Chemistry

Thianthrene 5-oxide is a powerful tool for distinguishing between electrophilic and nucleophilic oxidizing agents. The molecule possesses two sulfur atoms with different electronic properties: a relatively electron-rich sulfide and an electron-deficient sulfoxide. The chemoselectivity of an oxidant towards these two sites, leading to the formation of either this compound or thianthrene 5,5-dioxide, reveals the oxidant's electronic character.[1]

-

Electrophilic Oxidants: These reagents preferentially attack the electron-rich sulfide sulfur atom of thianthrene 5-oxide, resulting in the formation of This compound .

-

Nucleophilic Oxidants: These reagents preferentially attack the electron-deficient sulfoxide sulfur atom, leading to the formation of thianthrene 5,5-dioxide .[1]

The ratio of these two products provides a quantitative measure of the electrophilic versus nucleophilic nature of the oxidizing species under investigation.[1] This methodology has been widely applied to characterize a variety of chemical and biological oxidants.[1][2]

Data Presentation: Oxidation of Thianthrene 5-Oxide with Various Oxidizing Systems

The following table summarizes the product distribution from the oxidation of thianthrene 5-oxide by different oxidizing agents, illustrating its utility as a mechanistic probe.

| Oxidizing System | This compound (%) | Thianthrene 5,5-dioxide (%) | Inferred Nature of Oxidant | Reference |

| Cytochrome P450 | Major Product | Minor Product | Electrophilic | [2] |

| Chloroperoxidase | Major Product | Minor Product | Electrophilic | [2] |

| Hemoglobin / H₂O₂ | Produced | Produced | Forms both electrophilic and nucleophilic species | [2] |

| Horseradish peroxidase / Dihydroxyfumaric acid | Not Detected | Exclusive Product | Nucleophilic (co-oxidizing species) | [2] |

Note on Stereochemistry: The oxidation of thianthrene 5-oxide to this compound can produce cis and trans isomers. The ratio of these isomers can provide further insight into the steric constraints of the oxidizing environment, such as the active site of an enzyme.[2] For instance, the cis:trans ratio of the 5,10-dioxide produced by cytochrome P450 is 1.3:1, while for chloroperoxidase it is 2.5:1, and for hemoglobin, it is 0.1:1, suggesting significant differences in the geometry of the oxidation process for each hemoprotein.[2]

Experimental Protocols

Protocol 1: General Procedure for the Use of Thianthrene 5-Oxide as a Mechanistic Probe

This protocol provides a general workflow for determining the electronic character of an oxidizing agent. The specific reaction conditions (solvent, temperature, reaction time, and concentration of reactants) should be optimized for the particular oxidizing agent being studied.

Materials:

-

Thianthrene 5-oxide

-

The oxidizing agent to be tested

-

An appropriate solvent (e.g., acetonitrile, dichloromethane, or a buffer solution for biological systems)

-

Internal standard for quantitative analysis (e.g., a stable compound with a distinct retention time in HPLC or GC)

-

Quenching agent (if necessary)

-

High-performance liquid chromatography (HPLC) or gas chromatography (GC) system for product analysis

-

Authentic samples of this compound and thianthrene 5,5-dioxide for calibration and peak identification.

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve thianthrene 5-oxide and an internal standard in the chosen solvent.

-

Initiation of Reaction: Add the oxidizing agent to the solution to initiate the reaction. The molar ratio of the oxidant to thianthrene 5-oxide should be carefully controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or GC.

-

Quenching: Once the reaction has reached a desired conversion or endpoint, quench the reaction by adding a suitable quenching agent or by rapid cooling.

-

Product Analysis: Analyze the final reaction mixture using a calibrated HPLC or GC method to determine the concentrations of the remaining thianthrene 5-oxide and the formed this compound and thianthrene 5,5-dioxide.

-

Quantification: Calculate the yields of this compound and thianthrene 5,5-dioxide relative to the initial amount of thianthrene 5-oxide. The ratio of these products indicates the electronic nature of the oxidant.

Protocol 2: Synthesis of Thianthrene 5-Oxide

This protocol is adapted from a procedure in Organic Syntheses and describes the preparation of the thianthrene 5-oxide probe molecule.

Materials:

-

Thianthrene

-

Iron(III) nitrate nonahydrate

-

Sodium bromide

-

Acetic acid

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

Procedure:

-

To a round-bottomed flask, add thianthrene (1.00 equiv), dichloromethane, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.00 equiv).

-

Stir the resulting mixture vigorously at room temperature for 4 hours.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a solid.

-

Triturate the solid with ethyl acetate, and then collect the microcrystals by filtration.

-

Wash the crystals with diethyl ether and dry under vacuum to afford thianthrene 5-oxide.

Visualizations

Caption: Mechanistic probe for oxidant characterization.

Caption: Experimental workflow for the mechanistic probe.

References

The Pivotal Role of Thianthrene 5,10-Dioxide in Advancing Photoredox Catalysis

For Researchers, Scientists, and Drug Development Professionals: A Detailed Overview of Applications and Experimental Protocols

Thianthrene 5,10-dioxide has emerged as a critical reagent in the field of photoredox catalysis, not as a direct photocatalyst, but as a versatile precursor for the synthesis of highly reactive aryl thianthrenium salts. These salts have unlocked new pathways for late-stage functionalization of complex molecules, a process of paramount importance in drug discovery and development. This document provides a comprehensive overview of the applications of this compound-derived compounds in photoredox catalysis, complete with detailed experimental protocols and mechanistic diagrams to guide researchers in this innovative area of synthetic chemistry.

Application Notes

The primary application of this compound in the context of photoredox catalysis is its conversion to thianthrene S-oxide, which is then used to generate aryl thianthrenium salts via C-H thianthrenation of arenes. These bench-stable salts serve as powerful aryl radical precursors under photoredox conditions, enabling a wide array of chemical transformations.

Key application areas include:

-

Late-Stage C-H Functionalization: Aryl thianthrenium salts allow for the precise introduction of functional groups onto complex aromatic compounds, including pharmaceuticals and natural products. This late-stage modification capability is highly valuable for structure-activity relationship (SAR) studies.

-

Cross-Coupling Reactions: These salts are excellent coupling partners in various photoredox-mediated cross-coupling reactions, such as C-C, C-N, C-S, and C-P bond formations.

-

Borylation, Cyanation, and Fluorination: The generation of aryl radicals from thianthrenium salts facilitates the introduction of important functionalities like boronic esters, nitriles, and fluorine atoms, which are prevalent in medicinal chemistry.

-

Arylation of Heterocycles: Aryl thianthrenium salts have been successfully employed in the C-H arylation of various N-containing heterocycles, providing access to novel scaffolds for drug discovery.[1]

The versatility of this methodology stems from the predictable regioselectivity of the initial C-H thianthrenation step and the mild, visible-light-mediated conditions for the subsequent functionalization.

Quantitative Data Summary

The following table summarizes representative quantitative data for various photoredox reactions utilizing aryl thianthrenium salts derived from this compound.

| Reaction Type | Substrate | Coupling Partner | Photocatalyst | Yield (%) | Reference |

| C-H Arylation | N-methylpyrrole | 4-Phenylphenyl thianthrenium salt | None (Photoinduced) | 85 | [1] |

| Trifluoromethylation | 4-Tolyl thianthrenium salt | [CuCF3] | Ir(ppy)3 | 78 | [1] |

| Borylation | 4-Methoxyphenyl thianthrenium salt | B2pin2 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 91 | [1] |

| Cyanation | Naphthalene thianthrenium salt | Zn(CN)2 | Ir(ppy)2(dtbbpy)PF6 | 88 | [2] |

| Fluorination | 4-Biphenylyl thianthrenium salt | AgF | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / Cu(OTf)2 | 67 | [1] |

| Sulfonohydrazide Synthesis | 4-Tolyl thianthrenium salt | Hydrazine, DABCO·(SO2)2 | fac-Ir(ppy)3 | 82 | [3] |

Experimental Protocols

Herein, we provide detailed experimental protocols for the key steps: the synthesis of thianthrene S-oxide from this compound, the subsequent C-H thianthrenation to form an aryl thianthrenium salt, and a representative photoredox-catalyzed cyanation reaction.

Protocol 1: Synthesis of Thianthrene S-oxide

This protocol outlines the preparation of thianthrene S-oxide, the direct precursor for thianthrenation reactions.

Materials:

-

Thianthrene

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate

Procedure:

-

Dissolve thianthrene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure thianthrene S-oxide as a white solid.

Protocol 2: C-H Thianthrenation of an Arene

This protocol describes the synthesis of an aryl thianthrenium salt from an arene and thianthrene S-oxide.

Materials:

-

Arene (e.g., Anisole) (1.0 eq)

-

Thianthrene S-oxide (1.1 eq)

-

Trifluoroacetic anhydride (TFAA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arene and anhydrous dichloromethane.

-

Add thianthrene S-oxide to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for the formation of a precipitate.

-

Upon completion, add anhydrous diethyl ether to facilitate further precipitation of the product.

-

Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the aryl thianthrenium trifluoroacetate salt.

Protocol 3: Photoredox-Catalyzed Cyanation of an Aryl Thianthrenium Salt

This protocol details a representative application of an aryl thianthrenium salt in a photoredox-catalyzed cyanation reaction.[2]

Materials:

-

Aryl thianthrenium salt (1.0 eq)

-

Zinc cyanide (Zn(CN)2) (1.5 eq)

-

fac-[Ir(ppy)3] (1-5 mol%)

-

Dimethylformamide (DMF), degassed

-

Blue LEDs (450 nm)

Procedure:

-

In a reaction vial, combine the aryl thianthrenium salt, zinc cyanide, and the iridium photocatalyst.

-

Add degassed dimethylformamide to the vial.

-

Seal the vial and place it in a photoreactor equipped with blue LEDs.

-

Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired aryl nitrile.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound in photoredox catalysis.

Caption: Experimental workflow from thianthrene to functionalized arenes.

Caption: General photoredox cycle for functionalization of aryl thianthrenium salts.

References

- 1. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoredox-catalyzed reaction of thianthrenium salts, sulfur dioxide and hydrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Thianthrene 5,10-Dioxide for C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of thianthrene 5,10-dioxide (Thianthrene S,S-dioxide) and its derivatives in site-selective C-H functionalization. This powerful methodology allows for the late-stage modification of complex molecules, offering a versatile tool for drug discovery and development.

Introduction

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it offers an atom-economical way to increase molecular complexity.[1] However, controlling the site-selectivity of such reactions remains a significant challenge, often leading to mixtures of isomers.[1] The use of thianthrene-based reagents, particularly through the formation of aryl thianthrenium salts, has emerged as a robust strategy to achieve exceptionally high regioselectivity, primarily favoring para-substitution.[1][2][3]

The core of this methodology involves the reaction of an aromatic compound with an activated thianthrene species, typically generated from thianthrene S-oxide, to form a stable aryl thianthrenium salt.[2][4] This salt then serves as a versatile linchpin, enabling the introduction of a wide array of functional groups through subsequent transition-metal-catalyzed, photoredox-catalyzed, or metal-free transformations.[1][5]

The Thianthrenation Reaction: A Two-Step Approach to C-H Functionalization

The overall process can be conceptually divided into two main stages:

-

C-H Thianthrenation: The site-selective introduction of the thianthrene group onto an aromatic ring to form an aryl thianthrenium salt.

-

Functionalization: The conversion of the C-S bond in the aryl thianthrenium salt into a new C-C, C-N, C-O, C-S, C-B, or C-X bond.

A general workflow for this process is depicted below.

Caption: General workflow for thianthrene-mediated C-H functionalization.

Experimental Protocols

Protocol 1: Synthesis of Thianthrene S-oxide

This protocol describes the synthesis of the key precursor, thianthrene S-oxide, from thianthrene.[6]

Materials:

-

Thianthrene

-

Dichloromethane (DCM)

-

Sodium bromide (NaBr)

-

Acetic acid

-

Iron(III) nitrate nonahydrate

-

Water

Procedure:

-

To a round-bottomed flask, add thianthrene (1.0 equiv), DCM, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).

-

Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.

-

Upon completion, dilute the reaction with water and transfer to a separatory funnel.

-

Separate the aqueous and organic layers.

-

The organic layer containing the product can be further purified by standard methods (e.g., crystallization).

Protocol 2: General Procedure for Arene Thianthrenation

This protocol outlines the formation of aryl thianthrenium triflate salts from arenes.[7]

Materials:

-

Thianthrene S-oxide (1.0 equiv)

-

Arene (1.05–5.0 equiv)

-

Dry Dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic acid (TfOH) (2.2 equiv)

-

Trifluoroacetic anhydride (TFAA) (3.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Aqueous potassium triflate (KOTf)

Procedure:

-

In an oven-dried round-bottomed flask under an ambient atmosphere, dissolve thianthrene S-oxide and the arene in dry CH₂Cl₂.

-

Cool the mixture to 0 °C in an ice-water bath.

-

To the stirred mixture, add TfOH. For very electron-rich arenes, the acid may be omitted.

-

Add trifluoroacetic anhydride in one portion at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 25 °C and stir for 18 hours.

-

Quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ and stir vigorously for 5 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers and wash with 3% aqueous KOTf and water.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Palladium-Catalyzed Sulfination of Aryl Thianthrenium Salts

This protocol describes a subsequent functionalization of the aryl thianthrenium salt to form an arylsulfonyl compound.[5]

Materials:

-

Aryl thianthrenium salt (1.0 equiv)

-

Sodium hydroxymethylsulfinate (rongalite)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Solvent (e.g., THF)

Procedure:

-

To a reaction vessel, add the aryl thianthrenium salt, sodium hydroxymethylsulfinate, palladium catalyst, and ligand.

-

Add the solvent and stir the mixture at the specified temperature (e.g., 60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the product by column chromatography.

Data Presentation: Substrate Scope and Yields

The thianthrenation reaction is compatible with a wide range of functional groups and exhibits excellent yields and regioselectivity. The following tables summarize representative data from the literature.

Table 1: Thianthrenation of Monosubstituted Arenes

| Entry | Arene | Product | Yield (%) | Regioselectivity (p:o:m) |

| 1 | Toluene | 4-Tolylthianthrenium salt | 95 | >200:1:na |

| 2 | Ethylbenzene | 4-Ethylphenylthianthrenium salt | 93 | >500:1:>200:1 |

| 3 | Anisole | 4-Methoxyphenylthianthrenium salt | 91 | >200:1:na |

| 4 | Fluorobenzene | 4-Fluorophenylthianthrenium salt | 85 | >99:1:na |

| 5 | Chlorobenzene | 4-Chlorophenylthianthrenium salt | 82 | >200:1:na |

| 6 | Biphenyl | 4-Biphenylthianthrenium salt | 96 | >200:1:na |

Data compiled from literature reports.[1] Yields are for the isolated major isomer.

Table 2: Functionalization of Aryl Thianthrenium Salts

| Entry | Aryl Thianthrenium Salt | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| 1 | Phenyl-TT⁺ | B₂Pin₂ | Pyridine, LED | Phenylboronic acid pinacol ester | 85 |

| 2 | Phenyl-TT⁺ | NBu₄CN | Cu(MeCN)₄BF₄, LED | Benzonitrile | 78 |

| 3 | Phenyl-TT⁺ | PhSO₂Na | Pd₂(dba)₃, Xantphos | Phenyl sulfone | 88 |

| 4 | Phenyl-TT⁺ | Phenol | Pd-catalyzed | Phenyl ether | 75 |

| 5 | Phenyl-TT⁺ | Aniline | Pd-catalyzed | Diphenylamine | 82 |

TT⁺ refers to the thianthrenium moiety. Data is representative of various functionalization reactions.[1][5]

Reaction Mechanism and Selectivity

The high para-selectivity of the C-H thianthrenation is a key feature of this methodology. The proposed mechanism involves the formation of highly reactive electrophilic sulfur species.[3]

Caption: Simplified mechanism highlighting the reversible formation of Wheland intermediates.

Mechanistic studies suggest that the reaction proceeds through a direct attack of the arene on an activated thianthrene S-oxide species, or via a thianthrene dication.[3] This leads to the formation of Wheland-type intermediates. A key aspect is the reversible interconversion of these intermediates before an irreversible deprotonation step.[3] The thermodynamic stability of the para-substituted Wheland intermediate is significantly higher than that of the ortho or meta isomers, leading to the observed high para-selectivity.[3]

Applications in Drug Development

The ability to perform late-stage C-H functionalization with high predictability is invaluable in drug discovery. This methodology allows for:

-

Lead Optimization: Rapid generation of analogues of a lead compound by functionalizing previously inaccessible positions.

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around a core scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Synthesis of Metabolites and Radiolabeled Compounds: Introduction of functional groups or isotopes at specific positions for metabolic studies.

The broad functional group tolerance and mild reaction conditions make this a powerful tool for modifying complex, biologically active molecules.[2]

Conclusion

The use of this compound and its derivatives for C-H functionalization represents a significant advancement in synthetic chemistry. The high regioselectivity, broad substrate scope, and versatility of the resulting thianthrenium salt intermediates provide a powerful platform for the efficient and predictable synthesis of complex aromatic compounds. These features make it an attractive strategy for researchers in academia and industry, particularly in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Application Notes and Protocols for Thianthrenation of Arenes using Thianthrene-5-oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thianthrenation is a powerful late-stage C-H functionalization strategy that installs a versatile thianthrenium salt onto an aromatic ring. This transformation is highly valued in medicinal chemistry and drug discovery as it allows for the diversification of complex molecules at positions that are often difficult to functionalize using traditional methods. The resulting aryl thianthrenium salts are stable, versatile electrophilic linchpins that can participate in a wide range of subsequent cross-coupling reactions.[1] This document provides a detailed experimental protocol for the thianthrenation of arenes using thianthrene-5-oxide (TTO) as the key reagent.

Mechanism Overview:

The thianthrenation of arenes is understood to proceed via an electrophilic aromatic substitution (SEAr) mechanism. Thianthrene-5-oxide is activated by an acid anhydride, typically trifluoroacetic anhydride (TFAA), to generate a highly reactive electrophilic sulfur species.[2] This electrophile then reacts with an electron-rich arene. The reaction's efficiency and regioselectivity are largely governed by the electronic properties of the arene substrate.[2]

Experimental Workflow Diagram:

Caption: General experimental workflow for the thianthrenation of arenes.

Detailed Experimental Protocol

This protocol is a general guideline for the thianthrenation of arenes. Reaction conditions, particularly the choice of acid and temperature, may need to be optimized based on the reactivity of the specific arene substrate.[1]

Materials:

-

Arene substrate

-

Thianthrene-5-oxide (TTO)

-

Trifluoroacetic anhydride (TFAA)

-

Strong acid (e.g., Tetrafluoroboric acid diethyl ether complex, HBF4·OEt2, or Trifluoromethanesulfonic acid, TfOH)

-

Anhydrous acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry flask containing a magnetic stir bar, add the arene (1.0 equiv) and thianthrene-5-oxide (1.0 equiv).

-

Solvent Addition: Add anhydrous acetonitrile to the flask.

-

Reagent Addition: Sequentially add trifluoroacetic anhydride (3.0 equiv) followed by the strong acid (1.5 equiv) while stirring. For highly reactive substrates, this addition may be performed at 0 °C.[1]

-

Reaction: Allow the reaction to stir at room temperature or the specified temperature for the required time (typically monitored by TLC or LC-MS).

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl thianthrenium salt.

Note on Substrate Classes:

The reactivity of the arene substrate dictates the optimal reaction conditions. A general classification is as follows:[1]

-

Class I (Highly Reactive): Arenes with strongly electron-releasing groups (e.g., dialkylamino, multiple alkoxy groups). These substrates typically react readily at 0 °C with TFAA and TTO in acetonitrile.

-

Class II (Moderately Reactive): Arenes with moderately electron-releasing groups. These may require the addition of a strong acid to promote the reaction.

-

Class III (Less Reactive): Arenes that are weakly electron-rich or slightly electron-deficient. These substrates generally require at least one equivalent of a strong acid for the reaction to proceed efficiently.[1]

Quantitative Data: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and isolated yields for the thianthrenation of various arene substrates.

| Entry | Arene Substrate | Reagents and Conditions | Isolated Yield (%) |

| 1 | Anisole | TTO (1.0 equiv), HBF4·OEt2 (1.5 equiv), TFAA (3.0 equiv), MeCN, air | Not specified |

| 2 | Toluene | TTO (1.0 equiv), HBF4·OEt2 (1.5 equiv), TFAA (3.0 equiv), MeCN, air | Not specified |

| 3 | Biphenyl | TTO (1.0 equiv), HBF4·OEt2 (1.5 equiv), TFAA (3.0 equiv), MeCN, air | Not specified |

| 4 | Naphthalene | TTO (1.0 equiv), HBF4·OEt2 (1.5 equiv), TFAA (3.0 equiv), MeCN, air | Not specified |

Data adapted from representative thianthrenation reaction conditions.[3] Specific yields for these substrates under these exact conditions were not provided in the search results but are generally moderate to high depending on the substrate.

Signaling Pathway Diagram: Generation of the Electrophile

Caption: Proposed pathways for the generation of the active electrophile and subsequent reaction with an arene.

Clarification on Thianthrene 5,10-Dioxide:

The provided search results primarily describe the use of thianthrene-5-oxide (TTO) for the thianthrenation of arenes. This compound is mentioned as a product of the oxidation of thianthrene-5-oxide.[4] While both are related thianthrene derivatives, the established protocols for C-H thianthrenation to form aryl thianthrenium salts utilize the mono-oxide. The dioxide is a more oxidized species and may not be suitable for generating the necessary electrophilic intermediate under the same conditions. Researchers should refer to protocols specifying thianthrene-5-oxide for this transformation.

References

Application Notes and Protocols: Thianthrene 5,10-Dioxide in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of thianthrene 5,10-dioxide in the synthesis of pharmaceutical intermediates. While direct applications are emerging, this document outlines a key potential application in the synthesis of sulfonamides, a prevalent motif in numerous pharmaceuticals.

Introduction

This compound is a heterocyclic compound that holds potential as a versatile reagent in organic synthesis. Its unique structure, featuring two sulfoxide groups within a rigid framework, suggests reactivity that can be harnessed for the construction of complex molecules. In the context of pharmaceutical development, this compound can be envisioned as a precursor to reactive intermediates for the introduction of sulfonyl groups, which are key components of many drug molecules. This document details the preparation of this compound and a protocol for its application in the synthesis of a sulfonamide intermediate.

Data Presentation

Table 1: Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thianthrene | - | Hydrogen Peroxide (30%) | Acetic Acid | 100 | 2 | 85 |

Table 2: Synthesis of N-benzyl-4-methylbenzenesulfonamide (A Hypothetical Sulfonamide Intermediate)

| Step | Reactant 1 | Reactant 2 | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | This compound | Benzylamine | Triflic Anhydride | Dichloromethane | 0 to rt | 4 | 78 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of thianthrene to this compound.

Materials:

-

Thianthrene (10.0 g, 46.2 mmol)

-

Glacial Acetic Acid (100 mL)

-

Hydrogen Peroxide (30% aqueous solution, 10.5 mL, 102 mmol)

-

Deionized Water

-

Ethanol

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thianthrene (10.0 g, 46.2 mmol) and glacial acetic acid (100 mL).

-